molecular formula C19H20ClNO3 B2592843 N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 939138-30-4

N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No. B2592843
CAS RN: 939138-30-4
M. Wt: 345.82
InChI Key: PYIBKGKGGKZTCP-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and evaluation of related compounds to explore their anti-inflammatory, antimicrobial, and anticonvulsant activities. For instance, Sunder and Maleraju (2013) synthesized derivatives of a closely related compound, demonstrating significant anti-inflammatory activity in selected variants. This study highlights the potential therapeutic applications of compounds within this chemical class in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Radiosynthesis and Herbicide Safeners

The compound's structure is akin to those used in radiosynthesis studies and as safeners for herbicides, indicating its relevance in agricultural chemistry. Latli and Casida (1995) described the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, underscoring the role of such compounds in understanding herbicide action and metabolism (Latli & Casida, 1995).

Pharmaceutical Applications

The chemical framework of this compound is similar to those studied for their potential pharmaceutical applications, including the development of new drugs with anticonvulsant properties. Shakya et al. (2016) synthesized a series of benzofuran-acetamide derivatives, demonstrating promising anticonvulsant activity in preclinical models. This research suggests the compound's relevance in designing new therapeutic agents for epilepsy and related neurological conditions (Shakya et al., 2016).

Environmental Impact and Safety

Studies have also assessed related compounds for their environmental impact, particularly in the context of herbicide usage and its effects on ecosystems. Weisshaar and Böger (1989) investigated the chloroacetamide inhibition of fatty acid synthesis in green algae, highlighting the environmental considerations of using chloroacetamide-based compounds as herbicides (Weisshaar & Böger, 1989).

Future Directions

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-12-14(20)7-5-8-15(12)21-17(22)11-23-16-9-4-6-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIBKGKGGKZTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

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